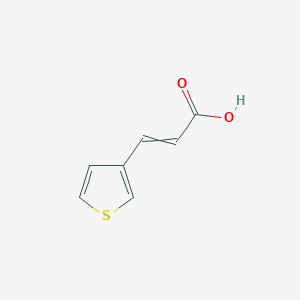![molecular formula C14H17NO4 B7858815 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7858815.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone is a complex organic compound that features a unique combination of a dihydrobenzo dioxin ring and a hydroxypiperidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the Pd-catalyzed asymmetric intramolecular aryl C–O bond formation. This method employs a chiral spirodiphosphine monoxide ligand with a 1,1′-spirobiindane backbone (SDP(O)) to achieve high enantioselectivity .
Industrial Production Methods
For large-scale production, the synthesis route may be optimized to increase yield and purity while minimizing side reactions. This often involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the piperidinyl nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
作用机制
The mechanism by which (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol
- (2,3-Dihydrobenzo[b][1,4]dioxin-5-amine)
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene
Uniqueness
What sets (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone apart from similar compounds is its combination of the dihydrobenzo dioxin ring and the hydroxypiperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-10-4-3-7-15(8-10)14(17)13-9-18-11-5-1-2-6-12(11)19-13/h1-2,5-6,10,13,16H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAYGGBYURUVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
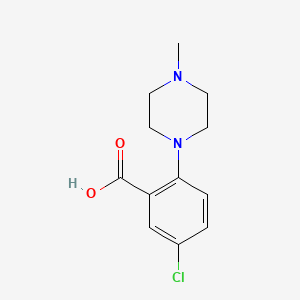
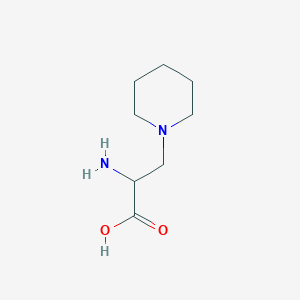
![ethyl 3-[(3-bromobenzoyl)amino]propanoate](/img/structure/B7858746.png)
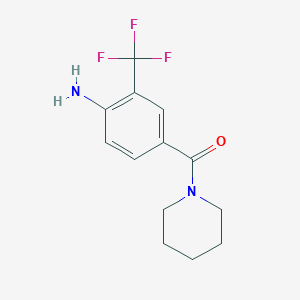
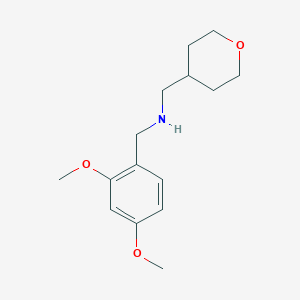
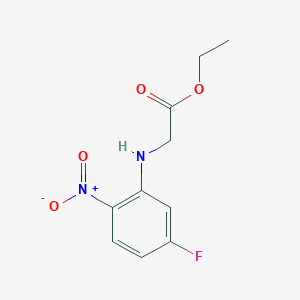
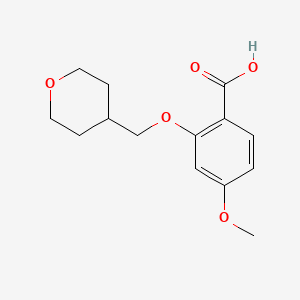
![Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7858787.png)
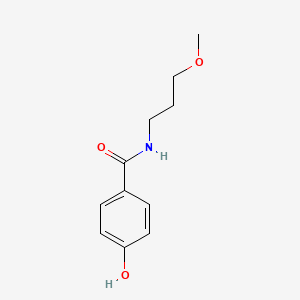
![N-[(4-bromophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7858822.png)
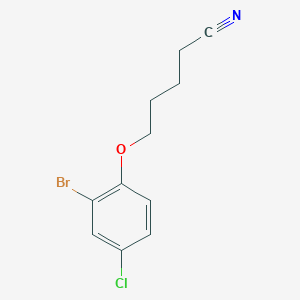
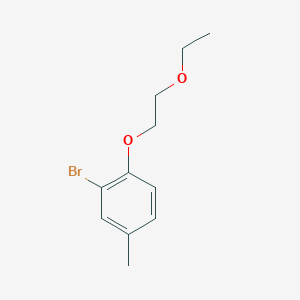
![4-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7858838.png)
